N-Boc-diethanolamine

Catalog No.
S544976
CAS No.
103898-11-9
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-diethanolamine

CAS Number

103898-11-9

Product Name

N-Boc-diethanolamine

IUPAC Name

tert-butyl N,N-bis(2-hydroxyethyl)carbamate

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3

InChI Key

KMUNFRBJXIEULW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCO)CCO

Solubility

Soluble in DMSO

Synonyms

tert-butyl bis(2-hydroxyethyl)carbamate

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CCO

Description

The exact mass of the compound N-Boc-diethanolamine is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-BDE is a derivative of diethanolamine (DEA), where a Boc (tert-butyloxycarbonyl) protecting group is attached to the primary amine group. This protecting group allows for the selective modification of other functional groups within the molecule []. N-BDE finds application in the synthesis of various organic compounds, including pharmaceuticals, polymers, and materials science [].


Molecular Structure Analysis

The N-BDE molecule consists of three key functional groups:

  • Boc protecting group (tert-butyloxycarbonyl): This bulky group, denoted as Boc- or (C(CH3)3)OCO- in the structure, protects the primary amine (NH2) from unwanted reactions during synthesis [].
  • Ethanolamino groups: These groups, with the formula -N(CH2CH2OH)-, provide two hydroxyl (-OH) functionalities that can participate in various chemical reactions [].
  • Carbon chain: The molecule has a short carbon chain (C-C-C) connecting the Boc group to the ethanolamino moieties [].

The presence of the two hydroxyl groups makes N-BDE a diol (diacid alcohol).


Chemical Reactions Analysis

Synthesis

N-BDE can be synthesized by reacting Boc anhydride (Boc2O) with diethanolamine, as shown in the balanced chemical equation:

(Boc)2O + H2N(CH2CH2OH)2 -> Boc-NH(CH2CH2OH)2 + BocOH

Deprotection

The Boc protecting group can be removed under acidic conditions to yield the free primary amine of diethanolamine:

Boc-NH(CH2CH2OH)2 + HCl -> H2N(CH2CH2OH)2 + BocCl

Further modifications

Once deprotected, the primary amine and hydroxyl groups of diethanolamine can participate in various coupling reactions to form complex organic molecules [].


Physical And Chemical Properties Analysis

  • Molecular formula: C9H19NO4 []
  • Molecular weight: 205.25 g/mol []
  • CAS number: 103898-11-9 []
  • Appearance: Colorless liquid or solid [] (data on melting and boiling points seems limited)
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []

Data scarcity

Specific information on melting point, boiling point, and stability is not readily available from scientific sources.

N-BDE does not have a direct mechanism of action as it's a building block. Its significance lies in its ability to introduce protected amine and hydroxyl functionalities into target molecules during organic synthesis.

N-BDE can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity. Standard laboratory safety practices should be followed when handling N-BDE, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Building Block for Organic Synthesis

N-Boc-diethanolamine acts as a valuable building block in organic synthesis. The "Boc" (tert-Butyloxycarbonyl) protecting group safeguards the primary amine (NH2) functionality, allowing for selective modification of the molecule's other functional groups. Once modifications are complete, the Boc group can be selectively removed under specific conditions to reveal the free amine, enabling further reactions. This controlled approach is crucial for synthesizing complex organic molecules with desired functionalities. PubChem:

Linker in Antibody-Drug Conjugates (ADCs)

N-Boc-diethanolamine finds use as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents where antibodies are linked to cytotoxic drugs. The N-Boc-diethanolamine linker connects the antibody to the drug molecule. This linker is designed to be cleaved inside the target cells, releasing the drug and exerting its cytotoxic effect. The cleavable nature of the linker ensures the drug is delivered specifically to targeted cells while minimizing systemic exposure. MedchemExpress:

Linker in PROTAC Technology

N-Boc-diethanolamine can also function as a linker in PROTAC (Proteolysis-Targeting Chimera) technology. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome machinery. N-Boc-diethanolamine serves as a linker between the moiety targeting the protein of interest and the ligand that binds to the E3 ligase. The cleavable nature of the linker can be advantageous in certain PROTAC designs. MedchemExpress:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Exact Mass

205.1314

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Boc-diethanolamine

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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